1-bromo-3-(difluoromethoxy)-2-methylbenzene
Description
Significance of Functionalized Aryl Ethers in Advanced Chemical Synthesis
Functionalized aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring. They are pivotal structures in a vast array of applications, from medicinal chemistry to materials science. dntb.gov.uarsc.orgalfa-chemistry.com Their prevalence in pharmaceuticals is noteworthy, with the aryl ether motif present in numerous bioactive molecules. alfa-chemistry.com This structural unit can enhance the therapeutic efficacy of a drug by influencing its binding to biological targets and improving its pharmacokinetic profile. nih.gov
In advanced chemical synthesis, functionalized aryl ethers serve as versatile intermediates. The ether group can act as a directing group in electrophilic aromatic substitution reactions, guiding the introduction of other substituents to specific positions on the aromatic ring. Furthermore, the carbon-oxygen bond of the ether can be cleaved under specific conditions, allowing for further molecular modifications. The synthesis of these compounds has evolved from traditional methods like the Williamson ether synthesis to more sophisticated transition-metal-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org
Overview of Brominated Aromatic Scaffolds in Organic Transformations
Brominated aromatic scaffolds, or aryl bromides, are organic compounds where one or more hydrogen atoms on an aromatic ring have been replaced by bromine. These compounds are of immense importance in organic synthesis due to the reactivity of the carbon-bromine bond. nih.govacs.org Aryl bromides are key precursors in a multitude of organic transformations, most notably in transition-metal-catalyzed cross-coupling reactions. researchgate.net
Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings utilize aryl bromides to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.govacs.orgacs.org The utility of brominated aromatic compounds extends to their use in the formation of Grignard reagents and in nucleophilic aromatic substitution reactions. nih.gov This versatility makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The introduction of bromine onto an aromatic ring is typically achieved through electrophilic aromatic bromination. nih.govyoutube.combyjus.com
Table 1: Common Cross-Coupling Reactions Involving Aryl Bromides
| Reaction Name | Reactants | Catalyst | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl Bromide, Organoboron compound | Palladium | C-C |
| Heck Coupling | Aryl Bromide, Alkene | Palladium | C-C |
| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Palladium | C-N |
| Sonogashira Coupling | Aryl Bromide, Terminal alkyne | Palladium/Copper | C-C |
Contextualizing Methyl-Substituted Benzene (B151609) Derivatives in Synthetic Design
Methyl-substituted benzene derivatives, with toluene (B28343) (methylbenzene) being the simplest example, are a cornerstone of the chemical industry. sunkaier.comwikipedia.orgalfa-chemistry.com Toluene itself is a widely used solvent and a precursor for the synthesis of a vast array of chemicals, including benzene, xylene, and various nitro- and sulfo-derivatives. wikipedia.orgalfa-chemistry.compcc.eu The methyl group, while seemingly simple, significantly influences the reactivity of the aromatic ring.
Research Landscape of Difluoromethoxyarenes
Difluoromethoxyarenes are a class of organofluorine compounds that have garnered increasing interest in recent years, particularly in the field of medicinal chemistry. researchgate.netacs.org The difluoromethoxy group (-OCF₂H) is often considered a bioisostere of other functional groups, such as the methoxy (B1213986) or hydroxyl group, but it imparts unique properties to a molecule. rsc.org
The introduction of a difluoromethoxy group can significantly enhance a molecule's metabolic stability and lipophilicity. mdpi.com The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can lead to improved pharmacokinetic profiles for drug candidates. nih.gov The difluoromethoxy group is also more lipophilic than a methoxy group, which can influence a molecule's ability to cross cell membranes. mdpi.com
The synthesis of difluoromethoxyarenes has been an active area of research. nih.gov Challenges in this area include the development of mild and efficient methods for the introduction of the difluoromethoxy group. acs.org Recent advancements have led to new reagents and catalytic systems for the difluoromethylation of phenols and other precursors. nih.gov
Table 2: Comparison of Physicochemical Properties of Methoxy and Difluoromethoxy Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04 mdpi.com |
| Hammett Sigma Meta (σm) | +0.12 | +0.31 |
| Hammett Sigma Para (σp) | -0.27 | +0.22 |
Strategies for Introducing Difluoromethoxy Moieties into Aromatic Rings
The incorporation of a difluoromethoxy group (OCF₂H) into aromatic systems is a key transformation in the synthesis of many modern pharmaceuticals and agrochemicals. rsc.org The OCF₂H group is considered a bioisostere of other functionalities and can influence molecular conformation and binding affinity. orgsyn.orgrsc.org
Nucleophilic Difluoromethoxylation Approaches
Nucleophilic methods are the most common strategies for the synthesis of aryl difluoromethyl ethers. These approaches typically involve the reaction of a nucleophilic oxygen, such as a phenoxide, with a source of difluoromethoxy or a difluorocarbene equivalent.
A prevalent method for the O-difluoromethylation of phenols involves the in-situ generation of difluorocarbene (:CF₂), which is then trapped by a phenoxide nucleophile. orgsyn.org A variety of reagents have been developed to serve as convenient and effective difluorocarbene precursors.
One of the most common and commercially available precursors is sodium chlorodifluoroacetate (ClCF₂CO₂Na) . orgsyn.orgorgsyn.org Thermal decarboxylation of this salt generates difluorocarbene, which readily reacts with phenols under basic conditions to yield the corresponding aryl difluoromethyl ethers. orgsyn.org This method is attractive due to the stability and relatively low toxicity of the reagent. orgsyn.org
Other notable difluorocarbene precursors include:
Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) : This reagent can be used for the O-difluoromethylation of phenols. rsc.orgnih.gov
S-(Difluoromethyl)sulfonium salt : This bench-stable reagent efficiently converts a wide range of phenols to their corresponding aryl difluoromethyl ethers in the presence of a base like lithium hydroxide (B78521). acs.org
Chlorodifluoromethane (CHClF₂) : This gaseous reagent can be used for the difluoromethylation of phenols in the presence of a strong base. For instance, the synthesis of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene has been achieved by reacting 3-bromo-5-fluorophenol with chlorodifluoromethane in the presence of potassium hydroxide. chemicalbook.com A similar approach would be a viable route for the synthesis of 1-bromo-3-(difluoromethoxy)-2-methylbenzene from 1-bromo-2-methyl-3-phenol.
The general mechanism for this transformation involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the electrophilic difluorocarbene. Subsequent protonation yields the final aryl difluoromethyl ether product. orgsyn.org
| Difluorocarbene Precursor | Typical Reaction Conditions | Reference |
| Sodium chlorodifluoroacetate | Base (e.g., Cs₂CO₃), heat | orgsyn.orgorgsyn.org |
| Diethyl bromodifluoromethylphosphonate | Base, solvent (e.g., DMF) | rsc.orgnih.gov |
| S-(Difluoromethyl)sulfonium salt | Lithium hydroxide | acs.org |
| Chlorodifluoromethane | Potassium hydroxide, heat | chemicalbook.com |
The direct fluorination of a methoxy group to a difluoromethoxy group is a challenging transformation. A more common and practical approach involves the activation of a phenol and subsequent introduction of the difluoromethyl group. The methods described in the previous section, utilizing difluorocarbene precursors, are prime examples of this strategy, as they all start from a phenol. orgsyn.orgorgsyn.orgacs.org
Another strategy involves the conversion of phenols into intermediates that are more susceptible to fluorination. For instance, phenols can be converted to xanthates. These intermediates can then undergo reaction with a fluoride source and an activator to yield aryl trifluoromethyl ethers, and similar principles can be applied to the synthesis of difluoromethyl ethers. nih.govescholarship.org
Deoxyfluorination reagents have also been developed to convert phenols directly to aryl fluorides. Reagents like PhenoFluor™ activate the phenol, forming a phenoxy-imidazolium salt, which is then displaced by fluoride. nih.govacsgcipr.org While this specific reagent leads to an aryl fluoride, the underlying principle of activating the phenolic oxygen for nucleophilic substitution is relevant.
While nucleophilic approaches are common, methods involving radical intermediates or electron-transfer processes have also been developed for the introduction of fluoroalkoxy groups into aromatic rings. These methods can offer alternative reactivity and selectivity.
A fast radical chain mechanism has been proposed for the polyfluoroalkoxylation of dinitrobenzenes with polyfluoro alcohols in the presence of a base. nih.gov This process is thought to proceed through a radical aromatic substitution pathway involving polyfluoroalkoxy radicals as key intermediates. nih.gov
More recently, visible light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.gov A radical-based approach for the C-H difluoromethoxylation of (hetero)arenes has been reported using a specific difluoromethoxylating reagent that can generate the OCF₂H radical. nih.gov This radical can then add to aromatic rings to provide the desired difluoromethoxylated products. nih.gov Such methods offer a direct way to functionalize C-H bonds, bypassing the need for pre-functionalized starting materials like phenols or aryl halides. nih.govmdpi.com
Transition-Metal Catalyzed Routes for Aryl Difluoromethyl Ethers
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods are increasingly being applied to the synthesis of organofluorine compounds, including aryl difluoromethyl ethers.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct palladium-catalyzed O-difluoromethylation is less common, related processes provide valuable insights and potential synthetic routes. For instance, palladium-catalyzed aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes has been reported. escholarship.orgescholarship.orgnih.gov This reaction forms a C-CF₂Ar bond and demonstrates the ability of palladium complexes to mediate transformations involving fluorinated groups. escholarship.orgescholarship.orgnih.gov
A highly relevant two-step, one-pot sequence involves the palladium-catalyzed hydroxylation of an aryl halide to form a phenol in situ. This is followed by the addition of a difluoromethylating agent, such as difluoromethyltriflate (HCF₂OTf), to convert the intermediate phenoxide into the final aryl difluoromethyl ether. nih.gov This approach is particularly useful as it allows for the synthesis of difluoromethyl ethers directly from readily available aryl halides. nih.gov
The general catalytic cycle for such palladium-catalyzed cross-coupling reactions typically involves:
Oxidative Addition : The aryl halide adds to the Pd(0) catalyst.
Transmetalation or other coupling step : The difluoromethyl group or a precursor is transferred to the palladium center.
Reductive Elimination : The desired product is eliminated from the palladium, regenerating the Pd(0) catalyst. acs.org
| Catalytic System | Reactants | Product | Reference |
| Pd-catalyst with specific phosphine ligand | Aryl halide, Aryldifluoromethyl trimethylsilane | Diaryl difluoromethane | escholarship.orgescholarship.orgnih.gov |
| Pd-catalyst | Aryl halide, Hydroxide source, then HCF₂OTf | Aryl difluoromethyl ether | nih.gov |
Copper-Mediated Difluoromethylation Reactions
Copper-mediated reactions represent a significant strategy for the formation of aryl difluoromethyl ethers from phenolic precursors. These methods often involve the generation of a difluorocarbene (:CF2) intermediate or a copper-difluoromethyl species. A notable protocol involves the copper-mediated oxidative chloro- and bromodifluoromethylation of phenols. In this process, a reagent such as (CH3)3SiCF2X (where X is Cl or Br) is used in conjunction with a copper salt (CuX) and an oxidant like Selectfluor. nih.gov This approach provides an efficient route to chloro- and bromodifluoromethyl aryl ethers under mild conditions. nih.gov Mechanistic studies suggest that the reaction may proceed through a difluorocarbene-involved oxidative coupling pathway. nih.gov
Another copper-catalyzed approach facilitates the O-difluoromethylation of alcohols using difluoromethanesulfonyl fluoride (FSO2CF2CO2H) and a copper(I) catalyst. This method has proven effective for functionalized aliphatic alcohols and demonstrates good functional group tolerance, making it a potentially powerful tool for the late-stage synthesis of complex molecules containing the OCF2H group. acs.org The generation of a "PhSO2CF2Cu" species from difluoromethyl phenyl sulfone (PhSO2CF2H) has also been developed for the (phenylsulfonyl)difluoromethylation of arylboronic acids, showcasing another copper-mediated pathway to introduce the CF2 moiety into aromatic systems. rsc.org
Table 1: Examples of Copper-Mediated Difluoromethylation
| Precursor Type | Reagents | Catalyst | Key Features |
|---|---|---|---|
| Phenols | (CH3)3SiCF2X, Selectfluor | CuX (X = Cl, Br) | Oxidative chloro/bromodifluoromethylation under mild conditions. nih.gov |
| Alcohols | FSO2CF2CO2H | CuI | Good functional group compatibility; suitable for complex molecules. acs.org |
| Arylboronic acids | PhSO2CF2H | Copper | Aerobic conditions; introduces the PhSO2CF2 group. rsc.org |
Visible Light Photoredox Catalysis in Difluoromethoxylation
Visible light photoredox catalysis has emerged as a powerful and mild method for forming carbon-heteroatom bonds, including the O-CF2H linkage. This strategy enables the difluoromethylation of phenols under gentle conditions, often at room temperature, using a photocatalyst that can be excited by visible light. nih.gov
A common and efficient protocol uses the commercially available and easy-to-handle difluorobromoacetic acid (BrCF2CO2H) as the difluoromethylating agent. nih.govacs.org The reaction is typically catalyzed by an iridium-based photocatalyst, such as fac-Ir(ppy)3, which, upon irradiation with visible light (e.g., blue LEDs), initiates a single-electron transfer (SET) process. nih.govresearchgate.net This process generates a difluoromethyl radical (•CF2H), which then participates in the formation of the aryl difluoromethyl ether. nih.gov These methods exhibit broad substrate scope and tolerate a wide variety of functional groups. nih.govacs.org
The general mechanism involves the excitation of the photocatalyst by visible light. The excited-state photocatalyst can be quenched by a suitable reagent, initiating the radical cascade. For instance, Stern–Volmer quenching studies have shown that the excited Ir(ppy)3 is quenched by the cesium salt of bromodifluoroacetic acid (BrCF2COOCs), suggesting this is a key step in the catalytic cycle. nih.gov The versatility of this approach has been demonstrated in the synthesis of various O- and S-difluoromethylated products in good yields. nih.gov
Table 2: Visible Light Photoredox Difluoromethoxylation of Phenols
| Difluoromethylating Agent | Photocatalyst | Light Source | Key Features |
|---|---|---|---|
| Difluorobromoacetic Acid (BrCF2CO2H) | fac-Ir(ppy)3 | Blue LEDs | Mild, one-pot method; good functional group tolerance. nih.govnih.gov |
| Ethyl 2-bromo-2,2-difluoroacetate (BrCF2CO2Et) | fac-[Ir(ppy)3] | Blue LED | Effective for difluoromethylation of heteroarenes. mdpi.com |
Regioselective Bromination of Substituted Benzenes
The introduction of a bromine atom at a specific position on a substituted benzene ring is a critical step in the synthesis of this compound. The outcome of this electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already present on the ring. fiveable.me The reaction typically involves an electrophilic bromine source, such as molecular bromine (Br2), often activated by a Lewis acid like iron(III) bromide (FeBr3). libretexts.orgyoutube.com
Directed Electrophilic Aromatic Bromination
Directed electrophilic aromatic bromination relies on the inherent directing effects of the substituents on the benzene ring to guide the incoming electrophile to a specific position. msu.edu Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. masterorganicchemistry.com For a precursor like 3-(difluoromethoxy)-2-methyltoluene, both the methyl group (-CH3) and the difluoromethoxy group (-OCF2H) must be considered.
The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. libretexts.orgchemguide.co.uk The difluoromethoxy group presents a more complex case: the oxygen atom's lone pairs can donate electron density to the ring via resonance (a para-directing effect), while the highly electronegative fluorine atoms withdraw electron density via a strong inductive effect (a deactivating effect). libretexts.org In such cases, the resonance effect typically controls the regioselectivity, making the -OCF2H group an ortho-, para-director, albeit a deactivating one. libretexts.orglibretexts.org When the directing effects of multiple substituents reinforce each other, a single product can be obtained with high selectivity. jove.com In the case of 3-(difluoromethoxy)-2-methyltoluene, both groups direct towards position 6 (para to the methyl group and ortho to the difluoromethoxy group), making it a highly favored site for bromination.
Late-Stage Bromination Techniques
Late-stage functionalization refers to the introduction of atoms or functional groups into a complex molecule at a late point in its synthesis. nih.gov This strategy is highly valuable as it allows for the rapid diversification of advanced intermediates or final products. For bromination, this often involves milder reagents than the traditional Br2/FeBr3 system to avoid unwanted side reactions.
N-Bromosuccinimide (NBS) is a widely used reagent for late-stage bromination. organic-chemistry.org Depending on the conditions, NBS can be used for electrophilic aromatic bromination, often in the presence of an acid catalyst. The use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of a range of arenes with N-halosuccinimides. organic-chemistry.org Another approach uses dimethyl sulfoxide (DMSO) as a mild oxidant with hydrobromic acid (HBr), a system that is amenable to the late-stage bromination of natural products. organic-chemistry.org Such techniques are crucial for synthesizing analogs of this compound from advanced, functionalized precursors. researchgate.net
Ortho-, Meta-, and Para-Directing Group Influences on Bromination Selectivity
The regioselectivity of electrophilic aromatic bromination is fundamentally controlled by the ability of the existing substituents to stabilize the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction. msu.edumasterorganicchemistry.com
Meta-Directing Groups: These groups are electron-withdrawing and deactivate the ring towards electrophilic attack. leah4sci.com They withdraw electron density, destabilizing the carbocation intermediate. The destabilization is most pronounced when the electrophile adds to the ortho or para positions. Consequently, substitution occurs preferentially at the meta position, which avoids placing the positive charge directly adjacent to the deactivating group. libretexts.orgmasterorganicchemistry.com Examples include -NO2, -CN, and -C(O)R groups.
Table 3: Directing Effects of Substituents Relevant to the Synthesis
| Substituent | Type | Directing Effect | Rationale |
|---|---|---|---|
| -CH3 (Methyl) | Activating | Ortho, Para | Electron-donating inductive effect stabilizes the ortho and para intermediates. libretexts.orgchemistrysteps.com |
| -OCF2H (Difluoromethoxy) | Deactivating | Ortho, Para | Resonance donation from oxygen lone pairs stabilizes ortho and para intermediates, overcoming the strong inductive withdrawal that deactivates the ring overall. libretexts.orglibretexts.org |
| -Br (Bromo) | Deactivating | Ortho, Para | Weak resonance donation directs to ortho/para positions, but the strong inductive effect deactivates the ring. libretexts.org |
Introduction and Control of Methyl Substituents
While methods like Friedel-Crafts alkylation can introduce methyl groups onto an aromatic ring, they can suffer from issues like over-alkylation and rearrangements. For the synthesis of a multi-substituted compound like this compound, a more controlled and convergent strategy typically involves using a starting material that already contains the methyl group in the desired position.
Commercially available cresols (methylphenols) or their derivatives are common and logical starting points. For instance, the synthesis could begin with 2-methylphenol or 3-methylphenol. The phenolic hydroxyl group can then be converted to the difluoromethoxy ether, followed by regioselective bromination. Alternatively, a brominated cresol, such as 2-bromo-6-methylphenol, could serve as the precursor. chemshuttle.com This compound can be synthesized from 3-methylphenol. By starting with a readily available methylated aromatic compound, the challenge of controlling the position of the methyl group is circumvented, allowing the synthesis to focus on the more nuanced steps of difluoromethoxylation and regioselective bromination.
An in-depth examination of the synthetic approaches toward the complex aromatic compound this compound reveals a landscape of sophisticated chemical strategies. The methodologies for constructing this molecule and its related analogs involve precise control over the functionalization of the aromatic ring, leveraging both classic reactions and modern synthetic innovations.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDJBATMRTUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 1 Bromo 3 Difluoromethoxy 2 Methylbenzene
Transformations Involving the Aryl Bromide Moiety
The aryl bromide functionality is a versatile handle for a wide array of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures from aryl halides. nih.gov It is anticipated that 1-bromo-3-(difluoromethoxy)-2-methylbenzene would be a viable substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods due to its mild conditions and functional group tolerance. nih.govnih.gov In a typical Suzuki-Miyaura reaction, an aryl bromide is reacted with an aryl- or vinyl-boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.
Although no specific examples involving this compound have been reported, the general transformation is well-established for a vast range of aryl bromides. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Organoboron Reagent | Expected Product | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Phenylboronic acid | 3-(Difluoromethoxy)-2-methyl-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O |
| 4-Methoxyphenylboronic acid | 3-(Difluoromethoxy)-4'-methoxy-2-methyl-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343) |
| Vinylboronic acid pinacol (B44631) ester | 1-(Difluoromethoxy)-2-methyl-3-vinylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF |
This table is illustrative of expected outcomes based on general Suzuki-Miyaura reaction principles and does not represent published experimental data for this specific compound.
Other Aryl Halide Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are expected to be applicable. The Sonogashira coupling would introduce alkyne moieties, while the Buchwald-Hartwig amination would form carbon-nitrogen bonds, leading to substituted anilines. The Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) also represent viable, though less commonly used, alternatives for C-C bond formation. rsc.org
Nucleophilic Substitution Reactions of the Bromine Atom
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. youtube.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the difluoromethoxy group is moderately electron-withdrawing, which may provide some activation for the SNAr mechanism, though likely requiring forcing conditions (high temperature and strong nucleophiles) due to the lack of strong nitro- or cyano-type activating groups. researchgate.net
Organometallic Intermediates from Brominated Arene
The bromine atom can be used to generate highly reactive organometallic intermediates.
Grignard Reagent Formation : Reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would likely produce the corresponding Grignard reagent, 3-(difluoromethoxy)-2-methylphenylmagnesium bromide. google.comwalisongo.ac.idyoutube.com This powerful nucleophile could then be used in reactions with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.
Organolithium Reagent Formation : Transmetalation using an alkyllithium reagent, such as n-butyllithium, typically at low temperatures, would yield the analogous organolithium species. This reagent would exhibit similar reactivity to the Grignard reagent but is often more reactive and less sterically hindered.
Reactions of the Difluoromethoxy Group
The difluoromethoxy (–OCF₂H) group is generally considered to be chemically robust and stable under many reaction conditions, including those typically employed for cross-coupling and organometallic formation. nih.gov Its stability is a key reason for its incorporation into pharmacologically active molecules. springernature.com
Reactions involving the direct transformation of the difluoromethoxy group are uncommon. It is largely resistant to acidic and basic hydrolysis that would cleave a non-fluorinated ether. Its primary influence on the molecule's reactivity is electronic; it acts as a moderate electron-withdrawing group and can influence the regioselectivity of reactions on the aromatic ring. While methods exist for the synthesis of aryl difluoromethyl ethers, reactions to cleave or modify the group post-synthesis are not standard transformations. nih.govacs.org
Stability and Reactivity Under Various Reaction Conditions
The difluoromethoxy (-OCHF₂) group is a key feature of the molecule, imparting increased lipophilicity and metabolic stability in medicinal chemistry contexts. Its own stability under various reaction conditions is a critical consideration for synthetic planning. Generally, the difluoromethoxy group is significantly more stable than its trichloromethoxy counterpart and exhibits robustness under a range of conditions. rsc.org
Studies on the stability of fluoroalkyl groups on aromatic rings have shown that the C-F bond is exceptionally strong. rsc.org The difluoromethoxy group is generally stable to both acidic and basic conditions, a feature that distinguishes it from many other functional groups. However, under forcing basic conditions, degradation can occur, although it is less susceptible to hydrolysis than a simple ester. The stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the -OCHF₂ moiety.
Table 1: General Stability of the Difluoromethoxy Group
| Condition | Stability | Notes |
|---|---|---|
| Strong Acid (e.g., H₂SO₄) | High | Generally stable, protonation of the oxygen is possible but cleavage is difficult. |
| Strong Base (e.g., NaOH, reflux) | Moderate to High | Resistant to hydrolysis under typical conditions, but can degrade under harsh, prolonged exposure. |
| Common Hydrogenation Catalysts (e.g., Pd/C) | High | The C-O and C-F bonds are not typically cleaved by standard hydrogenation. |
| Common Oxidizing Agents (e.g., KMnO₄, CrO₃) | High | The group is inert to oxidation. |
This table represents the general stability of the aryl-OCHF₂ group based on established chemical principles.
Potential for Further Fluorine Functionalization
While the difluoromethoxy group is valued for its stability, its modification is synthetically challenging. The direct substitution of the fluorine atoms is not a feasible transformation under standard laboratory conditions due to the strength of the C-F bond. rsc.org Further functionalization typically involves reactions that generate highly reactive intermediates, such as difluorocarbene (:CF₂), though these are generally used for the synthesis of difluoromethyl ethers rather than the modification of existing ones. nih.gov
The primary route for altering the fluorination state would likely involve a complete cleavage of the difluoromethoxy group followed by the installation of a new functional group, which would be a non-trivial synthetic operation. Late-stage difluoromethylation and trifluoromethylation strategies generally target C-H bonds or other functional groups for conversion into the desired fluoroalkyl moiety, rather than modifying an existing -OCHF₂ group. rsc.orgnih.gov Therefore, the potential for further fluorine functionalization on the difluoromethoxy group itself is considered low.
Reactivity of the Methyl Group on the Aromatic Ring
The methyl group at the 2-position of the benzene (B151609) ring is a versatile handle for a variety of chemical transformations. Its benzylic position makes its C-H bonds weaker and more susceptible to both radical and oxidative reactions compared to a typical alkyl C-H bond.
Functionalization of the Benzylic Position
The benzylic C-H bonds of the methyl group are activated by the adjacent aromatic ring, making them prime targets for functionalization. One of the most common transformations is free-radical bromination. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively converted to a bromomethyl group.
This benzylic bromide is a highly valuable intermediate. It is susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways), allowing for the introduction of a wide range of functional groups, including alcohols, ethers, amines, and nitriles. This two-step sequence (bromination followed by substitution) is a powerful strategy for elaborating the structure. researchgate.net Recent advances have also focused on direct C-H functionalization using transition metal catalysis, which can install various groups without the need for a halogenated intermediate. nih.govnih.gov
Oxidative Transformations of the Methyl Group
The benzylic methyl group is readily oxidized to higher oxidation states. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group all the way to a carboxylic acid. libretexts.org This transformation is robust and works for many substituted toluenes. thieme.dersc.org
Milder or more controlled oxidation can yield the corresponding aldehyde. This often requires specific reagents, such as chromium trioxide (CrO₃) under specific conditions or more specialized modern oxidation systems. The conversion of the methyl group into an aldehyde or carboxylic acid fundamentally changes the electronic properties of the substituent from electron-donating to strongly electron-withdrawing.
Table 2: Potential Oxidative Transformations of the Benzylic Methyl Group
| Reagent(s) | Product | Notes |
|---|---|---|
| KMnO₄, NaOH, heat; then H₃O⁺ | Carboxylic Acid (-COOH) | A strong, common method for complete oxidation. libretexts.org |
| H₂CrO₄ / Na₂Cr₂O₇, H₂SO₄ | Carboxylic Acid (-COOH) | Another strong, classical oxidizing agent. |
| CrO₃, Ac₂O; then H₂O | Aldehyde (-CHO) | Forms a diacetate intermediate which is hydrolyzed to the aldehyde. |
This table outlines expected outcomes based on standard oxidative reactions of toluene derivatives.
Multi-functional Reactivity and Cascade Reactions
The presence of three distinct reactive sites on this compound opens the door for multi-functional reactivity and potential cascade reactions. A synthetic sequence could leverage the differential reactivity of these groups. For instance, the aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 1-position.
A hypothetical cascade could involve:
Cross-Coupling: A Suzuki coupling of the aryl bromide with a boronic acid to introduce a new aryl or alkyl group.
Benzylic Oxidation: Subsequent oxidation of the methyl group to a carboxylic acid using KMnO₄.
Alternatively, the aryl bromide could be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) via metal-halogen exchange. This nucleophilic carbon center could then react with an electrophile. Following this, the methyl group could be functionalized via a radical pathway. The stability of the difluoromethoxy group under most of these conditions ensures it remains intact throughout the synthetic sequence, highlighting the molecule's utility as a versatile building block.
Mechanistic Investigations and Reaction Kinetics
Reaction Mechanism Elucidation for Difluoromethoxylation
The introduction of a difluoromethoxy (-OCHF₂) group onto an aromatic ring, typically starting from a phenol (B47542), can proceed through several mechanistic pathways. The two predominant routes involve either difluorocarbene intermediates or radical pathways initiated by electron transfer.
A common and well-established method for the O-difluoromethylation of phenols involves the generation of difluorocarbene (:CF₂) as a key reactive intermediate. chemrxiv.orgresearchgate.net This highly electrophilic species is typically generated in situ from various precursors. Common sources include sodium chlorodifluoroacetate (ClCF₂CO₂Na), which undergoes thermal decarboxylation, and difluoromethyl triflate (HCF₂OTf) or bromodifluoromethyl)trimethylsilane (TMSCF₂Br) upon treatment with a base. chemrxiv.orgresearchgate.netcdnsciencepub.com
The mechanism proceeds via the following steps:
Deprotonation: The phenolic precursor, such as 2-methylphenol or a related substituted phenol, is deprotonated by a base to form a more nucleophilic phenoxide anion.
Difluorocarbene Generation: The chosen precursor decomposes to generate singlet difluorocarbene. For example, HCF₂OTf reacts with a base like potassium hydroxide (B78521) (KOH) to eliminate triflate and form :CF₂. chemrxiv.org
Nucleophilic Attack: The phenoxide anion attacks the electron-deficient carbon of the difluorocarbene to form a difluoromethoxide anion intermediate (Ar-OCF₂⁻). chemrxiv.org
Protonation: This intermediate is subsequently protonated by a proton source in the reaction mixture, such as water or the conjugate acid of the base, to yield the final aryl difluoromethyl ether product (Ar-OCHF₂). cdnsciencepub.com
Experimental studies have provided strong evidence for this pathway. For instance, conducting the reaction of a phenol with HCF₂OTf and KOH in the presence of deuterium (B1214612) oxide (D₂O) resulted in the formation of the deuterium-labeled product (Ar-OCF₂D). This outcome supports a mechanism involving a difluorocarbene intermediate, which is trapped by the phenoxide and then quenched by D₂O, rather than a direct Sₙ2 displacement of the triflate group by the phenoxide. chemrxiv.org The formation of difluorocyclopropane adducts when the reaction is carried out in the presence of alkenes further corroborates the existence of free difluorocarbene. chemrxiv.org
Alternative strategies for difluoromethoxylation, particularly for direct C-H functionalization of arenes, leverage radical pathways often initiated by photoredox catalysis. researchgate.netnih.gov These methods generate a difluoromethoxy radical (•OCF₂H) or a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring.
A plausible mechanism initiated by a visible-light photoredox catalyst, such as Ru(bpy)₃²⁺ or fac-Ir(ppy)₃, involves the following key steps: researchgate.netnih.govrsc.org
Photoexcitation: The photocatalyst absorbs visible light and is converted to a long-lived, high-energy excited state (*[Catalyst]).
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a suitable difluoromethoxylating reagent. For example, a redox-active cationic reagent can be reduced by the excited photocatalyst to form a neutral radical intermediate. nih.gov
Radical Generation: This radical intermediate undergoes rapid fragmentation (β-scission) to release the electrophilic difluoromethoxy radical (•OCF₂H). nih.gov
Radical Addition: The •OCF₂H radical adds to the electron-rich aromatic ring of a substrate like 1-(difluoromethoxy)-2-methylbenzene, forming a resonance-stabilized cyclohexadienyl radical intermediate.
Oxidation and Deprotonation: The cyclohexadienyl radical is oxidized back to a cation, often by the oxidized form of the photocatalyst, regenerating the catalyst's ground state and closing the catalytic cycle. Subsequent deprotonation restores the aromaticity of the ring and yields the difluoromethoxylated product. nih.govresearchgate.net
Quantum yield measurements and radical trapping experiments support these radical mechanisms. A quantum yield greater than zero suggests a closed catalytic cycle, while the addition of radical scavengers like butylated hydroxytoluene (BHT) can inhibit the reaction, indicating the presence of radical intermediates. researchgate.netnih.gov
Mechanistic Aspects of Regioselective Aromatic Bromination
The bromination of an aromatic ring, such as that of a 1-(difluoromethoxy)-2-methylbenzene precursor, is a classic example of electrophilic aromatic substitution (SₑAr). The regiochemical outcome—the position at which the bromine atom is introduced—is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org
The mechanism involves two primary steps:
Formation of the σ-complex: The electrophile, typically Br⁺ (generated from Br₂ with a Lewis acid catalyst like FeBr₃) or a polarized bromine source like N-bromosuccinimide (NBS), attacks the π-electron system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. libretexts.org This step is typically the rate-determining step. chemrxiv.org
Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and forming the final bromo-substituted product. libretexts.org
For a precursor like 1-(difluoromethoxy)-2-methylbenzene, both the methyl (-CH₃) and difluoromethoxy (-OCHF₂) groups are activating and ortho-, para-directing. The -OCHF₂ group is a stronger activating group than -CH₃ due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. However, the fluorine atoms are strongly electron-withdrawing, which deactivates the ring compared to a methoxy (B1213986) group.
The final position of the bromine in 1-bromo-3-(difluoromethoxy)-2-methylbenzene is at C1, which is ortho to the methyl group (C2) and meta to the difluoromethoxy group (C3). This substitution pattern is not the one predicted by standard electrophilic substitution rules, where attack would be favored at positions ortho or para to the strongly activating -OCHF₂ group. This suggests that achieving this specific isomer likely requires a multi-step synthetic strategy that circumvents the direct bromination of 1-(difluoromethoxy)-2-methylbenzene or employs specialized directing groups or reaction conditions to override the inherent regioselectivity. Computational studies on the bromination of anisole, an analogue for the difluoromethoxy compound, confirm that the reaction preferentially occurs through an addition-elimination mechanism, with the ortho/para directing effect ascribed to a combination of strong electron delocalization and attractive interactions in the transition state. rsc.orgrsc.org
Kinetic Studies of Key Synthetic Steps
While detailed kinetic studies specifically for the synthesis of this compound are not extensively reported, kinetic data from analogous reactions provide valuable insights into the factors influencing the reaction rates.
| Compound | Specific Reaction Rate (k) (M⁻¹s⁻¹) |
|---|---|
| ortho-cresol | 1.5 x 10⁴ |
| meta-cresol | 50.0 x 10⁴ |
| para-cresol | 3.0 x 10⁴ |
For the difluoromethoxylation step via the difluorocarbene pathway, the kinetics are influenced by the rate of carbene generation and the nucleophilicity of the phenoxide. The thermal decomposition of sodium chlorodifluoroacetate, for instance, is a key rate-influencing step that requires elevated temperatures (e.g., 120 °C). orgsyn.org
Computational and Experimental Mechanistic Correlation
The synergy between computational modeling, particularly Density Functional Theory (DFT), and experimental studies has been instrumental in refining the mechanistic understanding of both difluoromethoxylation and aromatic bromination.
In the study of regioselective aromatic bromination, ab initio and DFT calculations have been used to analyze the stability of the arenium ion intermediates (σ-complexes) and the energies of the transition states for attack at different positions on the ring. nih.govresearchgate.net For substrates like anisole, calculations show that the transition state energy associated with the formation of the para-substituted arenium ion is lower than that for the ortho and meta isomers. This computational result correlates well with the experimental observation that para-bromination is typically favored. nih.gov These theoretical models can quantify the electronic and steric effects of substituents, providing a predictive framework for regioselectivity. rsc.org
For radical difluoromethoxylation pathways, DFT calculations have been used to assess the energetics of key steps. For example, calculations have shown that the single electron reduction of a redox-active difluoromethoxylating reagent and the subsequent β-scission to release the •OCF₂H radical are energetically favorable processes, supporting the proposed photocatalytic mechanism. nih.gov Similarly, computational studies on difluorocarbene have explored its electronic structure, confirming the singlet ground state which makes it a moderately electrophilic species that reacts readily with electron-rich nucleophiles like phenoxides. acs.org This theoretical underpinning provides a strong correlation with experimental observations, such as the successful difluoromethylation of phenols via carbene intermediates.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to model the distribution of electrons within a molecule, which governs its properties and reactivity. Methods like Density Functional Theory (DFT) are central to these investigations.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscirp.org It is a widely used tool for calculating molecular properties such as optimized geometries, orbital energies, and vibrational frequencies. scirp.orgresearchgate.net For 1-bromo-3-(difluoromethoxy)-2-methylbenzene, a DFT analysis would focus on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. taylorandfrancis.com Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons, acting as an electrophile. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Geometry Optimization: Calculating the lowest energy three-dimensional arrangement of the atoms.
Orbital Visualization: Mapping the spatial distribution of the HOMO and LUMO across the molecule. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO's distribution would indicate the most likely sites for nucleophilic attack.
Energy Calculation: Determining the energies of the HOMO, LUMO, and the resulting energy gap.
These calculations provide a quantitative basis for understanding the electronic landscape of the molecule, which is essential for predicting its chemical behavior. nih.gov
Table 1: Key Concepts in DFT Analysis of Molecular Orbitals
| Concept | Description | Significance for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. | Represents the nucleophilic character of the molecule. Regions with high HOMO density are prone to attack by electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which an electron is most easily added. | Represents the electrophilic character of the molecule. Regions with high LUMO density are susceptible to attack by nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates that the molecule is more easily excited and thus more reactive. A larger gap suggests greater stability. |
Computational studies on related molecules show that the trifluoromethoxy (-OCF₃) group typically adopts a stable conformation where it is orthogonal (perpendicular) to the plane of the benzene (B151609) ring. researchgate.net For the difluoromethoxy (-OCHF₂) group, the conformational preference is more nuanced. Studies have identified both coplanar and orthogonal conformations as potential energy minima. semanticscholar.org The preference can depend on the electronic environment and the presence of other substituents on the ring. semanticscholar.org
In this compound, the presence of the ortho-methyl group introduces significant steric hindrance. This steric clash would likely destabilize a coplanar conformation of the difluoromethoxy group, forcing it to rotate out of the plane of the aromatic ring. Therefore, an orthogonal or near-orthogonal conformation is predicted to be the most stable arrangement for this specific molecule. This conformational locking can have significant implications for the molecule's reactivity and its ability to fit into specific receptor sites in a biological context.
Prediction of Reactivity and Regioselectivity
A primary goal of computational chemistry is to predict how a molecule will react and at which position it will do so. For aromatic compounds, this involves predicting the outcome of reactions like electrophilic aromatic substitution.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org According to FMO theory, a chemical reaction is favorable when the interacting orbitals have a small energy difference and a significant spatial overlap. taylorandfrancis.comnih.gov
In the context of an electrophilic aromatic substitution reaction on this compound, the benzene derivative acts as the nucleophile. Therefore, the reaction is governed by the interaction of its HOMO with the LUMO of the incoming electrophile. acs.org The regioselectivity—the position on the ring where the electrophile attacks—is determined by the distribution of the HOMO. The carbon atoms on the aromatic ring with the largest lobes (highest electron density) in the HOMO are the most nucleophilic and thus the most likely sites of attack. nih.gov
Although specific FMO calculations for this molecule are not available, predictions can be made based on the known electronic effects of the substituents. The electron-donating methyl group and the lone pairs on the oxygen of the difluoromethoxy group will increase the HOMO density on the ring, particularly at the ortho and para positions relative to them. The electron-withdrawing nature of the bromine and fluorine atoms will modulate this effect. FMO analysis provides a quantum mechanical basis for rationalizing the directing effects of these substituents. acs.org
To gain a more detailed and quantitative understanding of a reaction, computational chemists model the entire reaction pathway, including the high-energy transition states that connect reactants to products. rsc.org For electrophilic aromatic substitution, the key intermediate is the σ-complex (or arenium ion), where the aromaticity of the ring is temporarily broken. rsc.org
Computational methods, particularly DFT, can be used to calculate the relative stabilities of the different possible σ-complex intermediates that can be formed when an electrophile attacks the aromatic ring at various positions. diva-portal.orgnih.gov The position that leads to the most stable intermediate (i.e., the reaction pathway with the lowest activation energy) is the preferred site of substitution. nih.gov
Modeling this for this compound would involve:
Defining the structures of the σ-complexes for electrophilic attack at each available carbon on the ring.
Calculating the energy of each of these intermediates.
Identifying the transition state structure leading to the most stable intermediate.
This approach provides a robust method for predicting regioselectivity, especially in complex molecules where multiple substituents have competing directing effects. diva-portal.org Such calculations can quantitatively confirm predictions made by simpler models like resonance theory or FMO analysis.
Analysis of Aromaticity and Substituent Effects
The reactivity of this compound is ultimately governed by the way its three substituents—bromo, methyl, and difluoromethoxy—collectively modify the electronic properties of the benzene ring. These modifications are typically described in terms of inductive and resonance effects.
Inductive Effect: This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms.
Bromo (-Br) and Difluoromethoxy (-OCHF₂): Both groups are strongly electron-withdrawing due to the high electronegativity of the halogen atoms. libretexts.org This effect deactivates the ring toward electrophilic attack by pulling electron density away from it.
Methyl (-CH₃): This alkyl group is weakly electron-donating by induction, which activates the ring. minia.edu.eg
Resonance Effect: This effect involves the delocalization of lone pairs or pi electrons through the pi system of the ring.
Methyl (-CH₃): This group has a weak positive resonance effect (hyperconjugation) that also directs ortho and para.
The presence of these substituents also has a minor influence on the aromaticity of the benzene ring itself. While both electron-donating and electron-withdrawing groups can cause a slight localization of pi-electrons, studies on monosubstituted benzenes show that the ring's π-electron structure is highly resistant to change, preserving its aromatic character. scispace.comresearchgate.net
Table 2: Summary of Substituent Effects
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 1-bromo-3-(difluoromethoxy)-2-methylbenzene, a combination of 1H, 13C, and 19F NMR provides a complete picture of its molecular framework.
A definitive structural assignment of this compound is achieved through the analysis of one-dimensional NMR spectra. Each unique nucleus in the molecule gives rise to a distinct signal, and the chemical shift, splitting pattern (multiplicity), and integration of these signals provide crucial information about the electronic environment and connectivity of the atoms.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The three aromatic protons are chemically non-equivalent and would likely appear as complex multiplets in the range of 7.0-7.6 ppm. The methyl protons would appear as a sharp singlet, typically around 2.3-2.5 ppm.
13C NMR: The 13C NMR spectrum would display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The aromatic carbons would resonate in the region of 110-160 ppm. The carbon atom attached to the bromine (C-1) would be found around 120-125 ppm, while the carbon bearing the methyl group (C-2) would be in the 135-140 ppm range. The carbon attached to the difluoromethoxy group (C-3) would be significantly downfield, likely around 150-155 ppm, due to the electronegativity of the oxygen and fluorine atoms. The difluoromethoxy carbon itself would appear as a triplet due to coupling with the two fluorine atoms, typically in the range of 115-125 ppm. The methyl carbon signal is expected at approximately 20-25 ppm. libretexts.org
19F NMR: The fluorine NMR spectrum provides specific information about the difluoromethoxy group. It is expected to show a single signal for the two equivalent fluorine atoms. alfa-chemistry.com This signal would likely appear as a doublet due to coupling with the proton of the difluoromethoxy group (CHF2). The chemical shift for such fluorine atoms typically falls in the range of -80 to -95 ppm relative to a CFCl3 standard. rsc.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| 1H | 7.0-7.6 | Multiplet | Ar-H |
| ~6.8 | Triplet (t) | -OCHF2 | |
| 2.3-2.5 | Singlet (s) | -CH3 | |
| 13C | 150-155 | Singlet (s) | C-3 (Ar-C-O) |
| 135-140 | Singlet (s) | C-2 (Ar-C-CH3) | |
| 110-135 | Multiplets | C-4, C-5, C-6 (Ar-C-H) | |
| 120-125 | Singlet (s) | C-1 (Ar-C-Br) | |
| 115-125 | Triplet (t) | -OCHF2 | |
| 20-25 | Singlet (s) | -CH3 | |
| 19F | -80 to -95 | Doublet (d) | -OCHF2 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate their positions relative to each other on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the assignment of the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the methyl protons and the aromatic carbons C-1, C-2, and C-3, which would confirm the position of the methyl group. Correlations between the difluoromethoxy proton and C-3 would confirm the attachment of this group.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. For this compound (C8H7BrF2O), the theoretical exact mass can be calculated. HRMS would provide an experimental mass that is very close to this theoretical value, confirming the elemental formula and distinguishing it from isomers or other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+), with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).
Under electron ionization (EI), the molecule is ionized to form a molecular ion (M+•), which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. miamioh.edu For this compound, likely fragmentation pathways include:
Loss of a bromine atom: This would result in a fragment ion [M-Br]+. This is often a significant fragmentation pathway for brominated aromatic compounds. core.ac.uk
Loss of the difluoromethoxy group: Cleavage of the C-O bond could lead to the loss of a ·OCHF2 radical, forming a [M-OCHF2]+ ion.
Loss of a methyl radical: Benzylic cleavage could lead to the loss of a methyl radical (·CH3) to form a [M-CH3]+ ion, which may rearrange to a more stable tropylium-like ion. nist.gov
Loss of a proton from the methyl group: This could lead to the formation of a stable benzyl-type cation at [M-H]+.
Predicted Key Fragments in the Mass Spectrum
| m/z (for 79Br) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 236 | [C8H779BrF2O]+• | Molecular Ion (M+•) |
| 221 | [C7H479BrF2O]+ | •CH3 |
| 157 | [C8H7F2O]+ | •Br |
| 153 | [C7H779Br]+• | •OCHF2 |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. edinst.com
For this compound, key vibrational modes would include:
Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm-1. spcmc.ac.in
Aliphatic C-H stretching: The methyl group will show symmetric and asymmetric stretching vibrations in the 2980-2870 cm-1 region.
Aromatic C=C stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands, typically around 1600, 1580, and 1500 cm-1. spectroscopyonline.com These are often strong in the Raman spectrum. triprinceton.org
C-O stretching: The aryl-ether linkage is expected to produce a strong band in the IR spectrum, typically in the range of 1250-1200 cm-1.
C-F stretching: The C-F bonds of the difluoromethoxy group will exhibit strong absorptions in the IR spectrum, usually in the 1100-1000 cm-1 region.
C-Br stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the 600-500 cm-1 range. This band can sometimes be difficult to observe in IR spectra. uhcl.edu
C-H out-of-plane bending: The substitution pattern on the benzene ring can often be inferred from the strong bands in the 900-675 cm-1 region of the IR spectrum. libretexts.org
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 2980-2870 | Medium | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| C-O Stretch (Aryl-ether) | 1250-1200 | Strong | Medium |
| C-F Stretch | 1100-1000 | Strong | Weak |
| C-H Out-of-Plane Bend | 900-675 | Strong | Weak |
| C-Br Stretch | 600-500 | Medium | Medium |
X-ray Crystallography for Solid-State Structure Determination
For the compound this compound, no specific X-ray crystallographic data is publicly available in the reviewed scientific literature. Therefore, a detailed analysis of its solid-state structure based on experimental data cannot be provided at this time.
The presence of a bromine atom in the structure of this compound would be advantageous for X-ray crystallographic analysis. Bromine is a relatively heavy atom that scatters X-rays more strongly than lighter atoms like carbon, hydrogen, oxygen, and fluorine. This strong scattering can simplify the process of solving the crystal structure, particularly in determining the initial phases of the diffraction pattern. The anomalous scattering effect of bromine can also be instrumental in determining the absolute configuration of chiral molecules.
Should suitable crystals of this compound be obtained in the future, X-ray crystallography could provide invaluable insights into its molecular geometry, including the conformation of the difluoromethoxy group and any intermolecular interactions, such as halogen bonding, that might occur in the solid state.
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic techniques are fundamental in chemical research for the separation, identification, and purification of compounds. For a substituted aromatic compound like this compound, a variety of chromatographic methods would be applicable for assessing its purity and for its isolation from reaction mixtures.
Gas Chromatography (GC) is a primary technique for analyzing volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a suitable method for purity assessment. clu-in.org The choice of a stationary phase is crucial for achieving good separation. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would likely be effective.
For detection, a Flame Ionization Detector (FID) could be used for general-purpose analysis. However, due to the presence of a bromine atom, an Electron Capture Detector (ECD) would offer much higher sensitivity and selectivity for this compound. gcms.czlibretexts.org Mass Spectrometry (MS) coupled with GC (GC-MS) would provide both high sensitivity and definitive identification based on the mass spectrum of the molecule and its fragmentation patterns. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique for both purity assessment and preparative isolation. For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. researchgate.netasianpubs.orgasianpubs.org This involves a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.
A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is achieved by adjusting the solvent gradient to control the elution of the compound from the column. Detection is commonly performed using a UV detector, as the benzene ring in the molecule will absorb UV light at specific wavelengths.
Column Chromatography is a widely used method for the purification of organic compounds on a larger scale. rsc.org For the isolation of this compound from a synthetic reaction mixture, column chromatography using silica (B1680970) gel as the stationary phase would be a standard approach. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be employed. The polarity of the eluent can be gradually increased to elute the desired compound from the column, separating it from other reactants, byproducts, and impurities.
The following tables provide hypothetical examples of chromatographic conditions that could be used for the analysis of this compound.
Table 1: Hypothetical Gas Chromatography (GC) Parameters
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
Synthetic Utility and Research Applications of 1 Bromo 3 Difluoromethoxy 2 Methylbenzene
Role as a Versatile Synthetic Building Block
1-Bromo-3-(difluoromethoxy)-2-methylbenzene is a substituted aromatic compound featuring three key functional components on a benzene (B151609) ring: a bromine atom, a methyl group, and a difluoromethoxy group. This strategic arrangement of functional groups makes it a highly versatile precursor in organic synthesis. chemimpex.combldpharm.com The bromine atom, in particular, serves as a crucial handle for a wide array of chemical transformations.
The primary utility of the bromo group on the aromatic ring is its reactivity in various cross-coupling reactions. Organometallic coupling reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. The bromine substituent makes the compound an ideal candidate for reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, at the bromine position, thereby enabling the construction of more complex molecular frameworks.
Furthermore, the bromine atom can be converted into an organometallic species, for instance, through lithium-halogen exchange or the formation of a Grignard reagent. These reactive intermediates can then engage with a variety of electrophiles to form new carbon-carbon bonds. The aromatic ring itself, influenced by the directing effects of the existing substituents, is also amenable to further electrophilic aromatic substitution, although the conditions must be carefully selected to control regioselectivity. msu.edu The combination of these reactive pathways underscores the compound's value as a multifaceted building block for creating a diverse library of derivatives. americanelements.com
| Functional Group | Potential Synthetic Transformations | Reaction Type | Introduced Moiety |
|---|---|---|---|
| Bromo | Suzuki Coupling | Cross-Coupling | Aryl, Vinyl |
| Bromo | Stille Coupling | Cross-Coupling | Aryl, Vinyl, Alkyl |
| Bromo | Buchwald-Hartwig Amination | Cross-Coupling | Amino (NR2) |
| Bromo | Lithium-Halogen Exchange | Organometallic Formation | Lithium (enabling reaction with electrophiles) |
| Aromatic Ring | Nitration, Halogenation | Electrophilic Aromatic Substitution | Nitro (NO2), Halogen (Cl, Br, I) |
Precursor for the Synthesis of Novel Complex Molecular Architectures
Building blocks like this compound are instrumental in the multi-step synthesis of complex organic molecules, particularly those designed for pharmaceutical and agrochemical applications. chemimpex.comchemrxiv.org The difluoromethoxy group is a highly sought-after motif in medicinal chemistry because it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. mdpi.comresearchgate.net The synthesis of such complex molecules often requires the assembly of several fragments, and this compound provides a pre-functionalized, fluorinated aromatic core.
Contribution to the Development of New Synthetic Methodologies
The development of new synthetic methods is critical for advancing the efficiency and scope of organic chemistry. Aromatic halides, especially those with unique electronic and steric properties, often serve as benchmark substrates to test the limits and applicability of novel catalytic systems. This compound, with its combination of an ortho-methyl group and a meta-difluoromethoxy group, presents a sterically hindered and electronically distinct substrate.
New catalysts for cross-coupling reactions, for example, are often evaluated on a panel of substrates to demonstrate their tolerance for various functional groups and substitution patterns. The presence of the difluoromethoxy group can test a catalyst's resilience to potentially coordinating or electronically demanding substituents. Similarly, the development of C-H activation methodologies, which aim to form new bonds by directly functionalizing carbon-hydrogen bonds, could utilize a substrate like this to explore regioselectivity and catalyst performance. While this specific compound may not be cited as the primary example in seminal methodology papers, its structural class is essential for validating the robustness and utility of new synthetic transformations.
Utility in the Study of Fluorine's Impact on Molecular Properties in Organic Chemistry
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgnih.gov The difluoromethoxy group (OCF2H) is of particular interest because it imparts a unique set of characteristics compared to a simple methoxy (B1213986) (OCH3) or a trifluoromethoxy (OCF3) group. mdpi.comtandfonline.com this compound serves as a model compound for studying the specific effects of the OCF2H group on an aromatic system.
Key Properties Influenced by the Difluoromethoxy Group:
Lipophilicity: The OCF2H group increases lipophilicity (fat solubility), which can enhance a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, particularly oxidative demethylation that is common for methoxy groups. This can increase the half-life of a drug in the body. mdpi.com
Electronic Effects: The difluoromethoxy group is moderately electron-withdrawing through induction, which can influence the reactivity of the aromatic ring and the acidity or basicity of nearby functional groups. researchgate.net This allows for fine-tuning of a molecule's electronic properties.
Bioisosterism and Conformation: The OCF2H group can act as a bioisostere for other functional groups like hydroxyl (OH), thiol (SH), or even amine (NH2) groups. A key feature is its ability to act as a hydrogen bond donor through the hydrogen atom on the difluoromethyl carbon, a property not shared by the OCF3 group. rsc.org This can lead to new and potentially stronger interactions with biological targets.
| Property | Comparison of Functional Groups |
|---|---|
| Lipophilicity Contribution (Hansch π) | OCF2H provides a significant increase in lipophilicity, intermediate between OCH3 and OCF3. |
| Metabolic Stability | Significantly more stable to oxidation than an OCH3 group. mdpi.com |
| Electronic Effect | Moderately electron-withdrawing, whereas OCH3 is electron-donating by resonance. researchgate.net |
| Hydrogen Bonding Capacity | Can act as a hydrogen bond donor; OCH3 and OCF3 cannot. rsc.org |
| Bioisosteric Replacement | Can serve as a mimic for OH, SH, or NH2 groups. rsc.org |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of 1-bromo-3-(difluoromethoxy)-2-methylbenzene will likely focus on greener and more efficient methodologies to replace traditional, often harsh, synthetic procedures.
Current synthetic approaches often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable alternatives. One promising area is the application of photocatalysis , which utilizes visible light to drive chemical reactions under mild conditions. nih.govresearchgate.net For instance, the direct C-H difluoromethoxylation of a suitable 2-methyl-bromobenzene precursor using a redox-active difluoromethoxylating reagent could be a potential route. researchgate.netrsc.orgchemistryviews.org
Another avenue for sustainable synthesis is the use of electrochemical methods . researchgate.netresearchgate.net Electrosynthesis can offer a high degree of control and often avoids the need for stoichiometric chemical oxidants or reductants, thereby reducing waste. nih.gov The development of an electrochemical method for the difluoromethoxylation of the aromatic core would be a significant advancement.
Furthermore, the principles of green chemistry , such as atom economy and the use of safer solvents, should be integral to the design of new synthetic routes. researchgate.netosaka-u.ac.jp Research into solid-state synthesis or the use of mechanochemistry could also provide more environmentally friendly alternatives to traditional solvent-based reactions. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, potential for late-stage functionalization. nih.gov | Development of efficient photocatalysts and novel difluoromethoxylating reagents. rsc.org |
| Electrochemistry | Avoidance of chemical redox agents, high selectivity, potential for scalability. researchgate.net | Optimization of electrode materials and reaction conditions for selective difluoromethoxylation. nih.gov |
| Green Chemistry | Reduced environmental impact, improved safety, potential for cost reduction. researchgate.netosaka-u.ac.jp | Use of biodegradable solvents, solvent-free conditions, and atom-economical reagents. rsc.org |
Exploration of Novel Reactivity Patterns for the Difluoromethoxy Group
The difluoromethoxy group is often considered a stable bioisostere of a hydroxyl or thiol group, but its reactivity remains an area with significant potential for discovery. researchgate.net Future research should aim to unlock novel transformations involving this functional group.
One area of interest is the activation of the C-H bond within the difluoromethoxy group. This could lead to new methods for introducing additional functionality at this position. For example, the deprotonation of the difluoromethyl group to form an ArCF₂⁻ species could open up avenues for nucleophilic reactions. acs.org
The interaction of the difluoromethoxy group with transition metals is another underexplored area. Understanding how this group influences the reactivity of the adjacent C-H bonds on the aromatic ring could lead to the development of novel C-H activation/functionalization strategies.
Furthermore, exploring the radical chemistry of the difluoromethoxy group could lead to new synthetic methodologies. rsc.orgchemistryviews.org Photocatalytic or electrochemical methods could be employed to generate a difluoromethoxy radical, which could then participate in a variety of transformations. nih.govresearchgate.net
| Reactivity Pattern | Potential Transformation | Enabling Technology |
| C-H Activation | Functionalization of the difluoromethyl moiety. | Strong bases, organometallic reagents. acs.org |
| Radical Chemistry | Addition reactions, cyclizations. | Photocatalysis, electrochemistry. nih.govrsc.org |
| Transition Metal Catalysis | Directed C-H functionalization of the benzene (B151609) ring. | Palladium, rhodium, or iridium catalysts. |
Advanced Mechanistic Insights via Time-Resolved Spectroscopy and Computational Dynamics
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for the development of more efficient and selective methods.
Time-resolved spectroscopic techniques , such as transient absorption spectroscopy and time-resolved infrared spectroscopy, can provide valuable information about the short-lived intermediates that are often involved in photocatalytic and other rapid reactions. researcher.life These techniques can help to elucidate the kinetics and mechanisms of electron transfer, bond cleavage, and bond formation steps. The in-situ monitoring of reactions using techniques like Raman or FTIR spectroscopy can also provide real-time data on reaction progress and intermediate formation. mt.comnih.govrsc.org
Computational chemistry , particularly Density Functional Theory (DFT), can be a powerful tool for investigating reaction mechanisms and predicting reactivity. nih.govlongdom.org DFT calculations can be used to determine the structures and energies of reactants, transition states, and intermediates, providing insights into reaction pathways and selectivities. mdpi.comresearchgate.net The computational study of the photophysical properties of fluorinated benzenes can also aid in the design of more effective photocatalytic systems. researchgate.netaip.org
| Technique | Information Gained | Impact on Research |
| Time-Resolved Spectroscopy | Identification and characterization of reaction intermediates, kinetic data. researcher.life | Optimization of reaction conditions, design of more efficient catalysts. |
| In-situ Reaction Monitoring | Real-time tracking of reactant consumption and product formation. mt.com | Improved process control and understanding of reaction kinetics. |
| Computational Dynamics (DFT) | Reaction pathways, transition state energies, prediction of reactivity and selectivity. nih.govmdpi.com | Rational design of new reactions and catalysts. |
Expanding the Scope of Functionalization on the Substituted Benzene Core
The presence of a bromine atom on the benzene ring of this compound makes it an ideal substrate for a wide range of cross-coupling reactions . rsc.orgresearchgate.net Future research should focus on exploring the full potential of this compound in the synthesis of complex, highly substituted aromatic structures.
Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be used to introduce a variety of substituents at the bromine position. lookchem.comacs.org The development of methods for the site-selective cross-coupling of polyhalogenated arenes could also be applied to derivatives of the title compound. nih.gov
Late-stage functionalization is another important area of research. rsc.orgresearchgate.netnih.gov Developing methods to introduce additional functional groups onto the benzene ring at a late stage in a synthetic sequence would provide rapid access to a diverse range of analogues for biological screening. This could involve C-H activation strategies directed by the existing substituents.
The synthesis of novel, highly substituted benzene derivatives is crucial for applications in materials science and medicinal chemistry. libretexts.org By systematically exploring the functionalization of this compound, a library of novel compounds with unique electronic and steric properties can be generated.
| Functionalization Strategy | Potential Substituents | Key Applications |
| Cross-Coupling Reactions | Aryl, heteroaryl, alkyl, amino, and ether groups. lookchem.comacs.org | Synthesis of pharmaceuticals, agrochemicals, and organic materials. |
| Late-Stage C-H Functionalization | Halogens, trifluoromethyl groups, and other functional handles. rsc.orgresearchgate.net | Rapid generation of compound libraries for drug discovery. |
| Directed ortho-Metalation | Introduction of functional groups adjacent to the difluoromethoxy or methyl groups. | Fine-tuning of molecular properties and synthesis of complex architectures. |
Q & A
Basic Question: What are the established synthetic routes for 1-bromo-3-(difluoromethoxy)-2-methylbenzene, and what are their key challenges?
Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A common route starts with 3-(difluoromethoxy)-2-methylbenzene, followed by regioselective bromination using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) . Challenges include controlling the position of bromination due to competing electronic effects from the methyl and difluoromethoxy groups. The difluoromethoxy group’s electron-withdrawing nature directs bromination to the para position, but steric hindrance from the methyl group may necessitate optimized reaction temperatures (e.g., 0–25°C) . Purification often requires column chromatography or recrystallization due to byproducts from incomplete substitution.
Advanced Question: How can reaction conditions be optimized to improve regioselectivity and yield in large-scale synthesis?
Answer:
Industrial-scale synthesis may employ continuous flow reactors to enhance temperature control and mixing efficiency, reducing side reactions . Catalytic systems like FeBr₃ in dichloromethane at 25°C have shown 85–90% regioselectivity for the desired isomer . Advanced monitoring techniques (e.g., in-line FTIR or HPLC) can detect intermediates in real time, allowing dynamic adjustment of reagent stoichiometry. Solvent choice (e.g., non-polar solvents like CCl₄) can minimize electrophilic side reactions. For bromination, substoichiometric amounts of NBS with catalytic AIBN (azobisisobutyronitrile) under UV light have been reported to reduce over-bromination .
Basic Question: What analytical techniques are most effective for characterizing this compound and verifying its purity?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at δ 2.3–2.5 ppm; difluoromethoxy CF₂ splitting at δ 4.5–5.0 ppm) .
- GC-MS : Validates molecular weight (M⁺ peak at m/z 241) and detects volatile impurities .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying solid-state reactivity .
- Elemental Analysis : Ensures stoichiometric ratios of Br, F, and C .
Advanced Question: How does the difluoromethoxy group influence electronic properties and reactivity compared to methoxy or trifluoromethoxy analogs?
Answer:
The difluoromethoxy group (-OCF₂H) exhibits strong electron-withdrawing character due to the electronegativity of fluorine, reducing electron density on the benzene ring. This enhances susceptibility to nucleophilic aromatic substitution (NAS) compared to methoxy derivatives. However, it is less electron-withdrawing than trifluoromethoxy (-OCF₃), resulting in intermediate reactivity . Computational studies (DFT calculations) show a Hammett σₚ value of ~0.76 for -OCF₂H, compared to 0.52 for -OCH₃ and 1.07 for -OCF₃ . This balance makes the compound a versatile intermediate for coupling reactions (e.g., Suzuki-Miyaura) where moderate activating/deactivating effects are required.
Basic Question: What are the potential biological targets of this compound, and how are these interactions studied?
Answer:
Preliminary studies suggest interactions with enzymes like cytochrome P450 isoforms or kinases due to halogen bonding and hydrophobic interactions . In vitro assays (e.g., fluorescence polarization or SPR) quantify binding affinity. For example, methyl-directed hydrophobic pockets in BACE1 (β-secretase) may accommodate the methyl group, while the bromine atom participates in halogen bonding with backbone carbonyls . Toxicity screening uses HEK293 or HepG2 cell lines to assess IC₅₀ values, though specific data for this compound remain limited .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
Answer:
SAR studies should systematically vary substituents while keeping the core structure constant:
- Methyl Group : Replace with ethyl or isopropyl to assess steric effects on target binding.
- Difluoromethoxy : Compare with -OCH₃, -OCF₃, or -SCH₂F to evaluate electronic and steric contributions .
- Bromine : Substitute with Cl, I, or CF₃ to probe halogen bonding and lipophilicity .
Methods : - Molecular Docking : Predict binding modes using software like AutoDock Vina.
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .
- In Vivo Pharmacokinetics : Assess metabolic stability influenced by fluorine atoms’ resistance to oxidative degradation .
Basic Question: What safety precautions are recommended when handling this compound?
Answer:
While toxicity data are scarce, standard halogenated aromatic compound precautions apply:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : In amber glass under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .
- Spill Management : Neutralize with activated charcoal and dispose as halogenated waste .
Advanced Question: What contradictions exist in reported data on this compound’s reactivity, and how can they be resolved?
Answer:
Discrepancies arise in bromination regioselectivity: Some studies report para-bromination dominance , while others note ortho/para mixtures under similar conditions . Resolution strategies:
- Isotopic Labeling : Use ²H or ¹³C-labeled substrates to track substitution patterns via NMR.
- Computational Modeling : Compare transition state energies for bromination at different positions using DFT .
- Controlled Experiments : Vary solvent polarity (e.g., DCM vs. THF) to isolate electronic vs. steric effects .
Basic Question: How is this compound utilized in materials science or catalysis?
Answer:
Its halogenated structure serves as:
- Ligand Precursor : For Pd or Cu catalysts in cross-coupling reactions .
- Polymer Additive : Enhances flame retardancy via bromine’s radical-scavenging properties .
- Liquid Crystal Intermediate : Difluoromethoxy groups improve thermal stability and mesophase behavior .
Advanced Question: What mechanistic insights explain its reactivity in palladium-catalyzed couplings?
Answer:
The bromine atom acts as a superior leaving group compared to Cl or I in oxidative addition steps due to its moderate bond dissociation energy (≈65 kcal/mol). The difluoromethoxy group stabilizes the transition state via electron withdrawal, accelerating transmetallation in Suzuki reactions. Kinetic studies show a rate-limiting step involving Pd(0) oxidative addition, with turnover frequencies (TOFs) increasing by 40% compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
